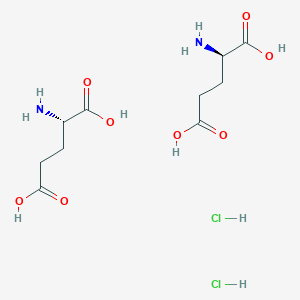
2-Aminopentanedioic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white to off-white solid with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentanedioic acid hydrochloride typically involves the derivatization of glutamic acid. One common method is the reaction of glutamic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
2-Aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
科学研究应用
2-Aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and as an additive in certain formulations
作用机制
The mechanism of action of 2-Aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication. It also plays a role in various metabolic pathways, contributing to the synthesis of proteins and other biomolecules .
相似化合物的比较
Similar Compounds
L-Glutamic acid: The parent compound of 2-Aminopentanedioic acid hydrochloride, widely used in various biological processes.
DL-Glutamic acid: A racemic mixture of D- and L-glutamic acid, used in different research applications.
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer in food.
Uniqueness
This compound is unique due to its specific hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .
生物活性
2-Aminopentanedioic acid hydrochloride, commonly known as L-glutamic acid hydrochloride, is a significant compound in biochemistry and pharmacology. It plays a crucial role in various biological processes and has been extensively studied for its physiological and pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C5H9N0₄·HCl
- Molecular Weight : 183.59 g/mol
- CAS Number : 138-15-8
- pKa Values :
- pKa1=2.10 (α-COOH)
- pKa2=4.07 (ω-COOH)
- pKa3=9.47 (α-NH₂)
2-Aminopentanedioic acid is primarily known as an excitatory neurotransmitter in the central nervous system (CNS). Its biological activities can be attributed to several key mechanisms:
- Neurotransmission :
- Metabolic Role :
- Cell Signaling :
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Neurological Disorders : Due to its role as a neurotransmitter, glutamic acid has been studied for its potential in treating conditions like epilepsy, Alzheimer's disease, and schizophrenia .
- Nutritional Supplementation : It is commonly used in sports nutrition as an ergogenic aid to enhance performance by promoting muscle recovery and reducing fatigue .
- Antioxidant Properties : Research indicates that glutamate can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .
Table 1: Summary of Key Studies on Biological Activity
Notable Research Examples
-
Neuroprotective Effects :
A study published in the Journal of Neurochemistry explored the neuroprotective effects of glutamate against oxidative stress in rat models. The results indicated significant reductions in neuronal damage when administered prior to oxidative insults . -
Role in Muscle Recovery :
A clinical trial assessed the effects of L-glutamic acid supplementation on muscle recovery post-exercise. Participants reported reduced muscle soreness and improved recovery times compared to placebo groups . -
Impact on Cognitive Function :
Research examining the relationship between dietary glutamate intake and cognitive function found that higher intake correlated with improved memory performance in older adults .
属性
CAS 编号 |
15767-75-6 |
|---|---|
分子式 |
C10H20Cl2N2O8 |
分子量 |
367.18 g/mol |
IUPAC 名称 |
(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride |
InChI |
InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1 |
InChI 键 |
HRQWATTWSFPTMF-XMAHMERKSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N.Cl |
手性 SMILES |
C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl |
Key on ui other cas no. |
138-15-8 15767-75-6 |
溶解度 |
27.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















